molecular formula C16H17N3O2 B2673865 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034612-05-8

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2673865
CAS No.: 2034612-05-8
M. Wt: 283.331
InChI Key: HLLWWAIEHKCLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide is a synthetic organic compound characterized by a complex structure that includes a furan ring, a pyrazine ring, and a cyclohexene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents like hydrogen peroxide.

    Reduction: The pyrazine ring can be reduced to piperazine derivatives using hydrogenation catalysts.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, catalytic amounts of acetic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products

    Oxidation: Furanones.

    Reduction: Piperazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-tubercular agent due to its structural similarity to known anti-tubercular drugs . Studies are ongoing to evaluate its efficacy and safety in treating bacterial infections.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism by which N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes critical for cell wall synthesis, leading to bacterial cell death. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: An anti-tubercular drug with a pyrazine ring.

    Furazolidone: An antimicrobial agent containing a furan ring.

    Cyclohexenecarboxamide derivatives: Various compounds with similar structural motifs used in different therapeutic areas.

Uniqueness

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide is unique due to the combination of its three distinct structural components, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(12-4-2-1-3-5-12)19-10-14-15(18-8-7-17-14)13-6-9-21-11-13/h1-2,6-9,11-12H,3-5,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLWWAIEHKCLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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